

ZINC08792229: A Technical Guide to Commercial Availability and Sourcing for Research

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Compound of Interest

Compound Name: ZINC08792229

Cat. No.: B611941

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This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability and sourcing of the research compound **ZINC08792229**. This molecule has been identified as a potent inhibitor of Sirtuin 1 (SIRT1), a key regulator in various cellular processes, making it a compound of significant interest for studies related to aging, diabetes, and cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Compound Information

ZINC08792229 is a small molecule with the chemical formula C₃₀H₂₂N₄O₃ and a molecular weight of 486.52 g/mol [\[1\]](#) It is identified by the CAS number 904514-73-4.[\[1\]](#)

Identifier	Value	Source
ZINC ID	ZINC08792229	Multiple
CAS Number	904514-73-4	[1]
Molecular Formula	C ₃₀ H ₂₂ N ₄ O ₃	[1]
Molecular Weight	486.52	[1]
Known Biological Activity	Potent SIRT1 Inhibitor	[1] [2]

Commercial Sourcing

ZINC08792229 is commercially available for research purposes. The following table summarizes known suppliers. Researchers are advised to contact the vendors directly for the most current pricing and availability information.

Supplier	Catalog Number	Purity	Notes
MedChemExpress (MCE)	HY-123241	>98%	Provided as a solid.

Note: The ZINC database is a curated collection of commercially available compounds for virtual screening and is a valuable resource for identifying potential suppliers of various research molecules.^{[4][5][6]}

Research Applications and Experimental Protocols

ZINC08792229 has been identified as a high-affinity inhibitor of SIRT1 through computational methods, specifically molecular docking.^{[3][7][8]} SIRT1 is a nicotinamide adenine dinucleotide (NAD⁺)-dependent deacetylase involved in cellular processes such as apoptosis, DNA repair, and metabolism.^{[3][9]} Its dysregulation has been linked to aging, diabetes, and various cancers.^{[3][9]}

Computational Experimental Protocol: Molecular Docking

A key experimental protocol that led to the identification of **ZINC08792229** as a SIRT1 inhibitor is molecular docking. The following provides a generalized methodology based on practices cited in the literature.^[3]

Objective: To predict the binding affinity and mode of interaction between **ZINC08792229** and the SIRT1 active site.

Software: AutoDock Vina is a commonly used tool for molecular docking simulations.^[3]

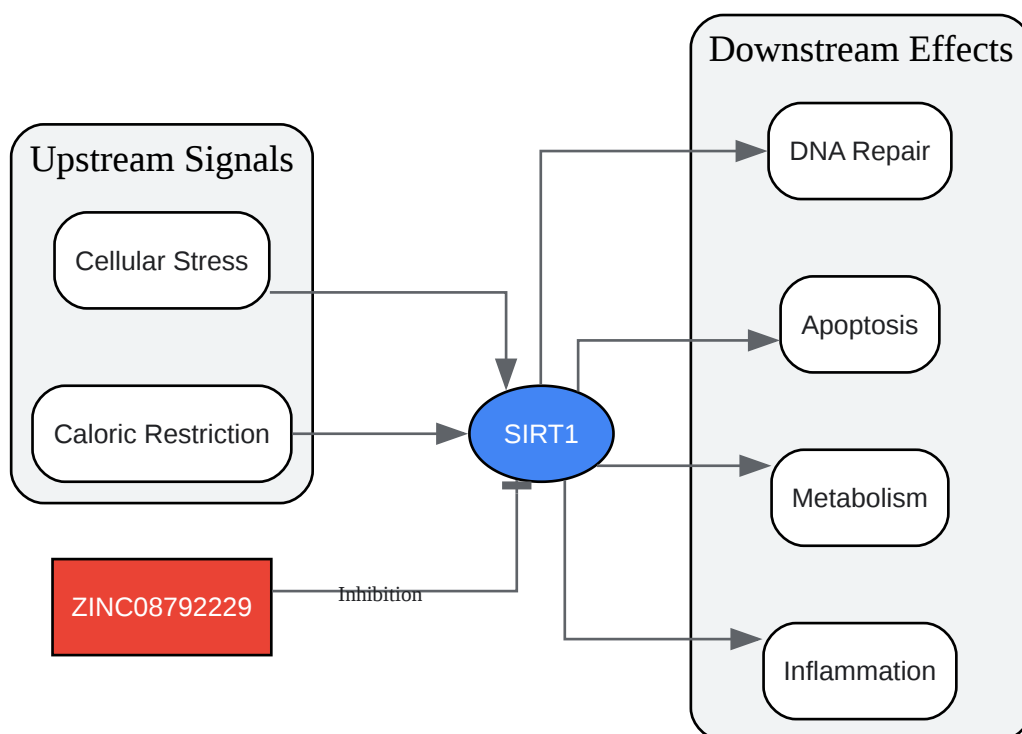
Methodology:

- Preparation of the Receptor (SIRT1):
 - Obtain the 3D crystal structure of human SIRT1 from a protein data bank (e.g., PDB).
 - Remove water molecules and any co-crystallized ligands from the protein structure.
 - Add polar hydrogen atoms and assign Kollman charges to the protein.
 - Define the grid box, which represents the search space for the docking simulation, around the active site of SIRT1.
- Preparation of the Ligand (**ZINC08792229**):
 - Obtain the 3D structure of **ZINC08792229**.
 - Assign Gasteiger charges and set the rotatable bonds.
- Molecular Docking Simulation:
 - Run the docking simulation using AutoDock Vina, which will explore different conformations of the ligand within the defined grid box of the receptor.
 - The program will calculate the binding energy (in kcal/mol) for various binding poses.
- Analysis of Results:
 - The binding pose with the lowest binding energy is typically considered the most favorable.
 - Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between **ZINC08792229** and the amino acid residues in the SIRT1 active site to understand the basis of its inhibitory activity.

Visualizations

SIRT1 Signaling Pathway Context

The following diagram illustrates a simplified overview of SIRT1's role in cellular processes, highlighting its position as a therapeutic target.

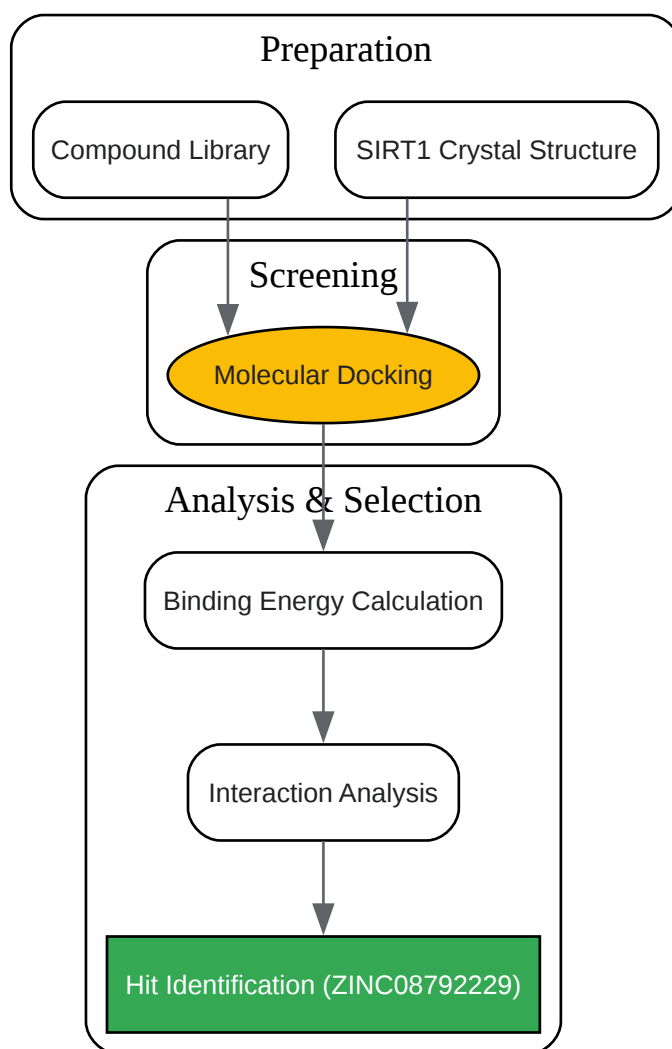


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Caption: Simplified diagram of SIRT1's role and its inhibition by **ZINC08792229**.

Experimental Workflow: Virtual Screening for SIRT1 Inhibitors

The diagram below outlines the computational workflow for identifying potential SIRT1 inhibitors like **ZINC08792229**.



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Caption: Workflow for virtual screening to identify SIRT1 inhibitors.

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